molecular formula C13H13N5O B14592202 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one CAS No. 61338-55-4

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one

Cat. No.: B14592202
CAS No.: 61338-55-4
M. Wt: 255.28 g/mol
InChI Key: QMWPPIPRUIJAPG-UHFFFAOYSA-N
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Description

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and tetrazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Tetrazole: Known for its stability and use in pharmaceuticals.

    Isoquinoline: Similar to quinoline but with different biological properties.

Uniqueness

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one is unique due to its specific combination of quinoline and tetrazole moieties. This combination may confer unique biological activities and chemical properties that are not observed in other similar compounds.

Properties

CAS No.

61338-55-4

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

8-propan-2-yl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C13H13N5O/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)19)13-15-17-18-16-13/h3-7H,1-2H3,(H,14,19)(H,15,16,17,18)

InChI Key

QMWPPIPRUIJAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1NC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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